molecular formula C4H6N4O B12358463 2,5-Diamino-4(1H)-pyrimidinone

2,5-Diamino-4(1H)-pyrimidinone

Cat. No.: B12358463
M. Wt: 126.12 g/mol
InChI Key: OGDNTIXZVJEDIG-UHFFFAOYSA-N
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Description

2,5-Diaminopyrimidin-4(3H)-one is a pyrimidine derivative with the molecular formula C4H6N4O. This compound is characterized by the presence of two amino groups at positions 2 and 5, and a keto group at position 4 on the pyrimidine ring. It is a significant intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diaminopyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with cyanoacetic acid, followed by cyclization and subsequent hydrolysis to yield the desired compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2,5-Diaminopyrimidin-4(3H)-one may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2,5-Diaminopyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have significant biological activity and are used in the synthesis of pharmaceuticals.

Scientific Research Applications

2,5-Diaminopyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is a precursor in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diaminopyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Similar structure but lacks the keto group at position 4.

    2,6-Diaminopyrimidin-4-one: Similar structure but has an additional amino group at position 6.

    5-Aminopyrimidin-4-one: Similar structure but has only one amino group at position 5.

Uniqueness

2,5-Diaminopyrimidin-4(3H)-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industrial applications.

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

2,5-diamino-5H-pyrimidin-4-one

InChI

InChI=1S/C4H6N4O/c5-2-1-7-4(6)8-3(2)9/h1-2H,5H2,(H2,6,8,9)

InChI Key

OGDNTIXZVJEDIG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC(=O)C1N)N

Origin of Product

United States

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